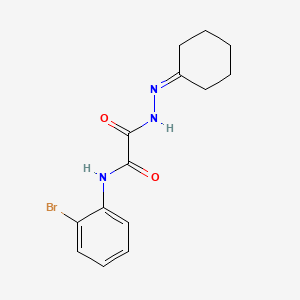![molecular formula C15H11BrF2N4O3 B10955922 6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955922.png)
6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. One common method includes the following steps:
Preparation of 3-bromo-5-methoxypyridine: This intermediate is prepared by reacting 3-bromo-5-methoxypyridine with 2,4,6-trimethylbenzenesulfonyl hydroxylamine in dichloroethane at low temperatures (5°C) to form a salt.
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The intermediate is then reacted with 2-chloropropionitrile in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction mixture is heated to 50-60°C and then cooled to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as described above, with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound.
Scientific Research Applications
6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Fluorescent Probes: Pyrazolo[1,5-a]pyrimidines are used as fluorophores in bioimaging and chemosensing applications due to their tunable photophysical properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDK2. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(difluoromethoxy)quinoline: This compound shares the difluoromethoxy group and bromine atom but has a quinoline core instead of a pyrazolo[1,5-a]pyrimidine core.
N-(2-Bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a similar pyrazolo[1,5-a]pyrimidine core but with different substituents.
Uniqueness
6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and photophysical properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C15H11BrF2N4O3 |
|---|---|
Molecular Weight |
413.17 g/mol |
IUPAC Name |
6-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H11BrF2N4O3/c1-24-12-4-9(2-3-11(12)25-15(17)18)20-14(23)10-5-13-19-6-8(16)7-22(13)21-10/h2-7,15H,1H3,(H,20,23) |
InChI Key |
FGMDQDZZTWTWNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chloro-1,5-dimethylpyrazol-3-yl)-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955843.png)

![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10955846.png)
![4-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955854.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B10955879.png)
![[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10955883.png)
![4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10955886.png)
![4-(2-ethylphenyl)-5-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10955887.png)
![3-(difluoromethyl)-N-[(E)-(3-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10955889.png)
![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10955893.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955901.png)

amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10955923.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10955926.png)
